molecular formula C9H6Cl3NO2S B11836208 5-Chloroquinoline-8-sulfonyl chloride hydrochloride

5-Chloroquinoline-8-sulfonyl chloride hydrochloride

Cat. No.: B11836208
M. Wt: 298.6 g/mol
InChI Key: BLZJXCOOCDDNJI-UHFFFAOYSA-N
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Description

5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S and a molecular weight of 298.57 g/mol This compound is primarily used in research and development, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoline-8-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, when reacted with amines, the product is a sulfonamide derivative. Hydrolysis leads to the formation of sulfonic acids .

Scientific Research Applications

5-Chloroquinoline-8-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinoline-8-sulfonic acid
  • 5-Chloroquinoline-8-sulfonyl fluoride
  • 5-Chloroquinoline-8-sulfonyl bromide

Uniqueness

5-Chloroquinoline-8-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, it is more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and research .

Properties

Molecular Formula

C9H6Cl3NO2S

Molecular Weight

298.6 g/mol

IUPAC Name

5-chloroquinoline-8-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H

InChI Key

BLZJXCOOCDDNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl

Origin of Product

United States

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